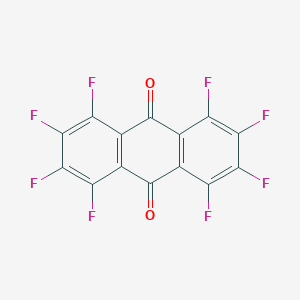

Octafluoroanthraquinone

Description

Contextualization within Perfluorinated Organic Compounds and Quinone Chemistry

Octafluoroanthraquinone (OFAQ) belongs to the class of perfluorinated organic compounds, where all hydrogen atoms on the aromatic core are replaced by fluorine atoms. This extensive fluorination imparts exceptional thermal stability and chemical inertness. The strong electronegativity of fluorine atoms also creates a highly electron-deficient aromatic system, a defining characteristic of OFAQ.

Simultaneously, OFAQ is a member of the quinone family. Quinones are characterized by a diketone structure within an aromatic ring and are known for their ability to undergo reversible reduction-oxidation (redox) reactions. researchgate.netnih.gov This redox activity is central to their function in both biological and synthetic systems. researchgate.net The fusion of a perfluorinated scaffold with a quinone core in OFAQ results in a molecule with a unique combination of properties, making it a subject of intense research interest.

Significance of this compound as a Highly Electron-Deficient Arene and Redox-Active Moiety

The perfluorination of the anthraquinone (B42736) framework makes OFAQ a potent electron-deficient arene. nih.govscispace.comdfg.de This electron deficiency significantly influences its reactivity and interactions with other molecules. It readily participates in reactions with nucleophiles and can form charge-transfer complexes with electron-rich species. nih.gov This property is crucial for its application in various areas, including the development of new organic electronic materials. nih.govnih.gov

The redox-active nature of the quinone moiety is significantly modulated by the fluorine substituents. The electron-withdrawing fluorine atoms stabilize the reduced forms of the quinone (semiquinone and dianion), resulting in more positive reduction potentials compared to its non-fluorinated counterpart, anthraquinone. acs.orgresearchgate.net This enhanced redox potential makes OFAQ a strong electron acceptor, a property exploited in catalysis and materials science. nih.govfrontiersin.orgbiologyonline.com

Overview of Interdisciplinary Research Domains Involving this compound

The distinct characteristics of this compound have led to its investigation in a wide array of research fields:

Materials Science: OFAQ is utilized as a building block for high-performance fluorinated polymers and materials. wikipedia.orgextrica.com Its thermal stability and electron-accepting properties are advantageous in creating robust materials with tailored electronic characteristics. rsc.org

Organic Electronics: As a strong electron acceptor, OFAQ is a promising component in organic electronic devices such as organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). diva-portal.orgnih.govaccessengineeringlibrary.comrsc.org Its ability to facilitate charge transfer is key to the performance of these devices. nih.gov

Supramolecular Chemistry: The electron-deficient nature of OFAQ drives its participation in π-π stacking interactions with electron-rich aromatic systems. rsc.org This has been exploited in the design of self-assembling supramolecular architectures with specific functions. umd.eduwikipedia.orgugent.benih.govuniversiteitleiden.nl

Catalysis: The redox properties of OFAQ are harnessed in catalytic cycles, where it can act as a reusable oxidant or mediator in chemical transformations. Its stability under harsh reaction conditions is a significant advantage.

Chemical and Physical Properties of this compound

| Property | Value |

| CAS Number | 1580-18-3 |

| Molecular Formula | C₁₄F₈O₂ |

| Molecular Weight | 352.14 g/mol |

| Melting Point | 270-300 °C |

| Boiling Point | 420.0 ± 45.0 °C (Predicted) |

| Appearance | Powder or crystals |

Table 1: Physical and chemical properties of this compound. Data sourced from sigmaaldrich.comchemsrc.comchemicalbook.com

Research Findings

Recent research has further illuminated the potential of this compound. For instance, studies have demonstrated its ability to form co-crystals with other organic molecules, leading to materials with novel optical and electronic properties. sciengine.com In the realm of organic electronics, evidence of charge transfer between OFAQ and metal surfaces has been observed, which is a critical step in the operation of organic semiconductor devices. nih.gov Furthermore, its C–F bonds can be functionalized through catalytic methods, opening avenues for the synthesis of new complex fluorinated anthracenes. thieme-connect.comresearchgate.net

Structure

3D Structure

Properties

IUPAC Name |

1,2,3,4,5,6,7,8-octafluoroanthracene-9,10-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14F8O2/c15-5-1-2(6(16)10(20)9(5)19)14(24)4-3(13(1)23)7(17)11(21)12(22)8(4)18 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHJWVVOLGHMBPQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C12=C(C(=C(C(=C1F)F)F)F)C(=O)C3=C(C2=O)C(=C(C(=C3F)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14F8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1580-18-3 | |

| Record name | 1580-18-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies and Chemical Transformations

Perfluorination Techniques for Anthraquinone (B42736) Scaffolds

Perfluorination of the anthraquinone structure is a direct approach to synthesizing OFAQ. This typically involves the substitution of all hydrogen or other halogen atoms on the anthraquinone backbone with fluorine atoms.

The halogen exchange (Halex) reaction is a prominent method for the synthesis of fluoroaromatic compounds. In the context of OFAQ synthesis, this involves the substitution of chlorine atoms in octachloroanthraquinone with fluorine atoms using a fluoride (B91410) salt, most commonly potassium fluoride (KF). The effectiveness of this reaction is highly dependent on the reaction conditions and the physical properties of the fluorinating agent.

The choice of solvent is critical in halogen exchange fluorination as it must facilitate the dissolution of the potassium fluoride and stabilize the reactive intermediates. Aprotic polar solvents such as dimethyl sulfoxide (B87167) (DMSO), dimethylformamide (DMF), and sulfolane (B150427) are often employed due to their ability to dissolve inorganic salts. google.com For instance, the fluorination of tetrachlorophthalic anhydride (B1165640), a precursor that can lead to OFAQ, has been conducted in high-boiling-point solvents like sulfolane at elevated temperatures.

One notable advancement involves the use of benzonitrile (B105546) as a solvent. google.com While benzonitrile has a limited ability to dissolve inorganic salts at lower temperatures, its solvating power for fluorinating agents like KF increases sharply at temperatures above its boiling point (in the range of 190°C to 400°C). google.com This allows the reaction to proceed effectively. For example, the reaction of tetrachlorophthalic anhydride with KF in benzonitrile at 300°C to 350°C can produce octafluoroanthraquinone. google.com The use of a phase transfer catalyst, such as tetramethylammonium (B1211777) chloride, can also accelerate the reaction at lower temperatures, for instance, in the conversion of 2,4-dichloronitrobenzene (B57281) at 145°C in dimethylacetamide (DMAc). scientificupdate.com

The reaction temperature and stoichiometry are also key parameters. The synthesis of OFAQ from tetrachlorophthalic anhydride typically requires high temperatures, often around 300°C. google.com An excess of potassium fluoride is necessary to ensure the complete substitution of all chlorine atoms. For the reaction starting from tetrachlorophthalic anhydride, a molar ratio of 4 to 8 moles of KF per mole of the anhydride is preferred. google.com

| Starting Material | Fluorinating Agent | Solvent | Temperature | Key Findings | Yield | Citation |

|---|---|---|---|---|---|---|

| Tetrachlorophthalic Anhydride | Potassium Fluoride (KF) | Sulfolane | 300°C | High-boiling-point solvent facilitates fluoride ion mobility. | 43% | |

| Tetrachlorophthalic Anhydride | Potassium Fluoride (KF) | Benzonitrile | 300-350°C | Solubility of KF increases significantly at high temperatures, promoting the reaction. | 80.3 mol% | google.com |

| 2,4-Dichloronitrobenzene | Potassium Fluoride (KF) | Dimethylacetamide (DMAc) | 145°C | Use of a phase transfer catalyst (TMAC) accelerates the reaction. | High | scientificupdate.com |

The efficiency of solid-liquid phase transfer reactions like the Halex process is significantly influenced by the physical characteristics of the solid reactant, in this case, potassium fluoride. The particle size and surface area of KF play a crucial role in the reaction rate. scientificupdate.comrsc.org A smaller particle size and consequently a larger surface area can lead to an increased rate of reaction by providing more sites for interaction between the fluoride ions and the substrate. iastate.edu

Studies on fluorination reactions have shown that variability in reaction rates can often be attributed to the physical properties of the KF used, such as particle size and crystal morphology, rather than just its water content. scientificupdate.com For example, in the synthesis of SrF2:Yb:Er luminophores, the choice of fluorinating agent (including KF) influenced the resulting particle size. rsc.org While this study focuses on the product's particle size, the underlying principles of solid-state reactivity suggest that the initial characteristics of the KF reagent are equally important for the kinetics of the fluorination process itself. The use of spray-dried KF has been investigated as a way to control these physical parameters to achieve more consistent and efficient fluorination. researchgate.net

| Parameter | Effect on Fluorination Efficiency | Reason | Citation |

|---|---|---|---|

| Smaller Particle Size | Increased Reaction Rate | Provides a larger surface area for reaction, increasing the number of active sites. | scientificupdate.comiastate.edu |

| Larger Surface Area | Enhanced Fluorination Efficiency | Facilitates better contact between the solid KF and the substrate in the liquid phase. | scientificupdate.com |

| Crystal Morphology | Variable Reaction Rates | Different crystal faces can exhibit different reactivities. | scientificupdate.com |

Besides the direct perfluorination of an existing anthraquinone scaffold, alternative synthetic strategies have been developed. These routes often involve building the fluorinated anthraquinone structure from smaller, fluorinated precursors.

A well-documented alternative synthesis for this compound involves the fluorination of tetrachlorophthalic anhydride followed by a condensation reaction. google.com In this two-step mechanism, tetrachlorophthalic anhydride is first fluorinated using potassium fluoride under anhydrous conditions at high temperatures. This reaction can be performed without a solvent in an autoclave, leading to both decarboxylation and halogen exchange. google.com

The process involves heating tetrachlorophthalic anhydride with KF, which results in the formation of OFAQ. google.com The reaction is typically carried out at temperatures around 300°C. The stoichiometry requires an excess of KF to drive the complete substitution of chlorine with fluorine. The reaction can also be conducted in a high-boiling solvent like benzonitrile, which can improve the yield. google.com In one example, heating tetrachlorophthalic anhydride with potassium fluoride in benzonitrile resulted in an 80.3 mol% yield of this compound. google.com

Achieving a high yield of pure this compound presents several challenges. One significant issue is the harsh reaction conditions required, such as high temperatures, which can lead to side reactions and the formation of byproducts. google.com For instance, the synthesis from tetrachlorophthalic anhydride can also produce dichlorodifluorophthalic anhydride and pentafluorobenzoyl fluoride as byproducts. google.com

Alternative Routes to this compound

Derivatization and Functionalization Strategies

The electron-withdrawing nature of the fluorine atoms in this compound renders the aromatic core susceptible to various chemical transformations. Researchers have explored several strategies to modify this core, leading to the development of novel compounds with tailored properties.

Ruthenium-Catalyzed C-F Arylation of this compound

A significant breakthrough in the functionalization of this compound has been the development of ruthenium-catalyzed C-F bond arylation. This method provides a direct and efficient route to replace fluorine atoms with aryl groups, a transformation that is traditionally challenging.

In a notable study, a tetraphenylanthracene containing a fluorinated anthracene (B1667546) moiety was synthesized using the C-F phenylation of this compound. siue.edu This reaction was catalyzed by a ruthenium complex, specifically RuH2(CO)(PPh3)3. siue.eduroyalholloway.ac.uk The use of this catalyst was found to be effective for introducing aryl groups, including those with multiple fluorine atoms, onto aromatic ketones. siue.eduroyalholloway.ac.uk The general approach involves the reaction of the fluorinated substrate with an arylboronate in the presence of the ruthenium catalyst. This methodology represents a powerful tool for the construction of complex biaryl structures from readily available fluorinated precursors. libretexts.org

Table 1: Key Components in Ruthenium-Catalyzed C-F Arylation

| Component | Role | Example |

| Substrate | The molecule undergoing C-F bond activation | This compound |

| Reagent | Source of the aryl group | Arylboronate |

| Catalyst | Facilitates the C-F bond cleavage and C-C bond formation | RuH2(CO)(PPh3)3 |

The mechanism of ruthenium-catalyzed C-H arylation, a related process, has been a subject of study for nearly two decades, with recent breakthroughs shedding light on the catalytic cycle. libretexts.org These insights are crucial for the further development and optimization of C-F arylation reactions.

Synthesis of this compound-Containing Polycyclic Aromatic Hydrocarbon Systems

The functionalization of this compound through methods like C-F arylation opens up pathways to synthesize larger, more complex polycyclic aromatic hydrocarbons (PAHs). These extended π-systems are of great interest for their potential applications in materials science and organic electronics.

Building upon the ruthenium-catalyzed C-F phenylation, researchers have successfully prepared a tetraphenylanthracene that incorporates a fluorinated anthracene core derived from this compound. siue.edu The synthesis of such multi-arylated anthracenes can also be achieved through a two-step process involving the C-O arylation of a tetramethoxyanthraquinone followed by the reduction of the carbonyl groups. siue.edu The strategic placement of fluorine atoms on these tetraarylanthracenes has been shown to significantly influence their crystal packing structures. siue.edu

The synthesis of PAHs is a broad field, with various methodologies being employed, including Diels-Alder reactions, intramolecular photocyclization, and transition metal-catalyzed cross-coupling reactions. saskoer.cawikipedia.org The incorporation of the this compound moiety into these larger structures imparts unique electronic properties due to the high electronegativity of the fluorine atoms.

Exploration of Nucleophilic Substitution Pathways on the Perfluorinated Core

The high degree of fluorination in this compound makes its aromatic core highly electron-deficient and, therefore, susceptible to nucleophilic aromatic substitution (SNAr) reactions. In this type of reaction, a nucleophile attacks the electron-poor aromatic ring, leading to the displacement of a leaving group, in this case, a fluoride ion.

The general form of a nucleophilic substitution reaction involves an electron-rich species (the nucleophile) attacking an electron-deficient molecule (the electrophile). cas.cn In the context of this compound, the perfluorinated ring system acts as the electrophile. The reaction proceeds with the nucleophile attacking a carbon atom of the aromatic ring, forming a resonance-stabilized intermediate known as a Meisenheimer complex. Subsequently, the fluoride ion is expelled, and the aromaticity of the ring is restored.

The feasibility and outcome of nucleophilic substitution on the perfluorinated core are influenced by several factors:

Nature of the Nucleophile: Hard nucleophiles, such as those containing oxygen and nitrogen, are generally favored for reacting with hard electrophiles like alkyl fluorides.

Reaction Conditions: The choice of solvent and temperature can significantly impact the reaction rate and selectivity.

Position of Substitution: The substitution pattern can be influenced by the electronic effects of the carbonyl groups and the existing fluorine atoms.

While specific studies detailing a wide range of nucleophilic substitution reactions on this compound are not extensively covered in the provided context, the fundamental principles of SNAr reactions on highly activated aromatic systems suggest that this is a viable and important pathway for its functionalization.

Spectroscopic and Structural Characterization of Octafluoroanthraquinone Systems

Solid-State Structural Elucidation

The determination of the three-dimensional arrangement of atoms in a crystalline solid is fundamental to understanding its physical and chemical properties. Techniques such as single-crystal X-ray diffraction provide definitive information on molecular geometry, crystal packing, and the nature of intermolecular forces that govern the supramolecular architecture.

Single-Crystal X-ray Diffraction Analysis of Octafluoroanthraquinone Cocrystals

Single-crystal X-ray diffraction (SCXRD) is the definitive method for determining the precise atomic arrangement within a crystal. In the context of cocrystals, SCXRD elucidates how the different molecular components, the active compound and the coformer, assemble in a stoichiometric ratio within the crystal lattice. This analysis provides key data points such as bond lengths, bond angles, and unit cell dimensions.

Despite the utility of this technique, dedicated studies presenting the single-crystal X-ray diffraction analysis of this compound cocrystals are not readily found in the scientific literature. While research exists for cocrystals of other fluorinated compounds and other quinone derivatives, specific structural reports for cocrystals of this compound are conspicuously absent.

Analysis of Crystal Packing and Intermolecular Interactions

The study of crystal packing focuses on how molecules are arranged in a crystal lattice and the intermolecular interactions that dictate this arrangement. For fluorinated aromatic compounds like this compound, interactions such as π–π stacking, halogen bonding (F···F, F···O), and other weak non-covalent forces are expected to play a significant role. Analysis of these interactions is crucial for crystal engineering and predicting the properties of the solid material.

A detailed analysis of the crystal packing and specific intermolecular interactions within this compound cocrystals is contingent on the availability of crystallographic data, as mentioned in the previous section. Without such data, a definitive description of the supramolecular synthons and packing motifs for these systems cannot be provided.

Characterization of Metal-Involved Tetrel Bonding with Platinum(II) Complexes

Tetrel bonding is a non-covalent interaction involving an element from Group 14 of the periodic table acting as a Lewis acid. In the context of organometallic chemistry, a metal center can sometimes participate in such interactions. The characterization of tetrel bonding involving this compound and a platinum(II) complex would involve synthesizing a coordination complex or cocrystal and analyzing its structure, likely through SCXRD, to identify short contacts between a carbon atom of the quinone and the platinum center.

Searches of chemical databases and scientific literature did not yield any studies specifically detailing the synthesis or characterization of metal-involved tetrel bonding between this compound and platinum(II) complexes. Research on platinum(II) complexes is extensive, but their specific non-covalent interactions with this compound in this manner have not been reported.

Electronic and Photophysical Investigations

Understanding the electronic structure and the interaction of molecules with light is critical for applications in electronics and photonics. Spectroscopic techniques provide insight into energy levels, charge transfer dynamics, and emissive properties.

Ultraviolet Photoelectron Spectroscopy (UPS) for Energy Level Alignment at Interfaces

Ultraviolet Photoelectron Spectroscopy (UPS) is a surface-sensitive technique used to probe the electronic structure of materials, particularly the valence band region. It is commonly employed to determine the work function and ionization energy of a material, which are critical parameters for understanding and predicting the energy level alignment at the interface between two materials, such as in an organic electronic device.

Specific UPS studies focused on this compound to determine its energy level alignment at interfaces with other materials, such as conductive or semiconductive substrates, are not available in the reviewed literature. While UPS has been used to study related anthraquinone (B42736) compounds on surfaces like graphite, data for the octafluoro-derivative is absent, preventing a quantitative description of its interfacial electronic behavior.

Comparative Fluorescence Spectroscopy of this compound Derivatives

Fluorescence spectroscopy is a powerful tool for investigating the photophysical properties of molecules. A comparative study of this compound and its derivatives would involve measuring their excitation and emission spectra, fluorescence quantum yields, and lifetimes. Such a study would reveal how different functional groups or structural modifications influence the electronic transitions and de-excitation pathways, providing valuable information for the design of fluorescent materials.

A systematic, comparative fluorescence spectroscopy study of a series of this compound derivatives does not appear to have been published. While the fluorescence of various anthraquinone derivatives is a broad area of research, specific data and comparative analysis for the perfluorinated parent compound and its derivatives are lacking.

Unraveling the Structure of this compound Through Nuclear Magnetic Resonance

The precise arrangement of atoms within the this compound molecule has been definitively established through the application of Nuclear Magnetic Resonance (NMR) spectroscopy. This powerful analytical technique provides detailed insights into the chemical environment of individual nuclei, allowing for the unambiguous confirmation of the compound's complex, fully fluorinated structure.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the field of chemical analysis, offering unparalleled detail about molecular structure. huji.ac.il For fluorinated compounds like this compound, ¹⁹F NMR is particularly informative due to the high sensitivity and 100% natural abundance of the ¹⁹F nucleus. huji.ac.ilwikipedia.org Coupled with ¹³C NMR, these methods provide a comprehensive picture of the molecule's carbon skeleton and the substitution pattern of the fluorine atoms.

Due to the symmetrical nature of the this compound molecule, the number of distinct signals in both the ¹⁹F and ¹³C NMR spectra is less than the total number of fluorine and carbon atoms, respectively. The molecule possesses a plane of symmetry, rendering certain atoms chemically equivalent.

¹⁹F Nuclear Magnetic Resonance Findings

In the ¹⁹F NMR spectrum of this compound, two distinct signals are observed, each representing a set of four equivalent fluorine atoms. The chemical shifts of these signals are indicative of their positions on the aromatic rings. The fluorine atoms at the 1, 4, 5, and 8 positions experience a different electronic environment compared to those at the 2, 3, 6, and 7 positions, leading to two separate resonances.

Further structural information is gleaned from the spin-spin coupling between adjacent, non-equivalent fluorine nuclei. This coupling results in the splitting of the NMR signals into multiplets, and the magnitude of the coupling constants provides information about the through-bond proximity of the interacting nuclei. wikipedia.org

¹³C Nuclear Magnetic Resonance Data

The proton-decoupled ¹³C NMR spectrum of this compound displays four distinct signals. Two of these correspond to the fluorinated aromatic carbons, one for the quaternary carbons at the ring junctions, and one for the carbonyl carbons. The significant downfield shift of the carbonyl carbon signal is a characteristic feature of anthraquinone systems.

The signals for the carbon atoms bonded to fluorine are observed as multiplets due to carbon-fluorine spin-spin coupling. The magnitude of these coupling constants is a valuable tool for assigning the signals to specific carbon atoms within the molecule.

Detailed NMR Data for this compound

The following tables summarize the key ¹⁹F and ¹³C NMR spectroscopic data reported for this compound.

¹⁹F NMR Data for this compound

| Position | Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| F-1, F-4, F-5, F-8 | -138.5 | m |

| F-2, F-3, F-6, F-7 | -152.1 | m |

¹³C NMR Data for this compound

| Position | Chemical Shift (δ, ppm) | Assignment |

|---|---|---|

| 175.8 | C=O | |

| 142.7 | C-F | |

| 140.1 | C-F | |

| 118.9 | Quaternary C |

The comprehensive analysis of both ¹⁹F and ¹³C NMR spectra, including chemical shifts and coupling patterns, provides unequivocal evidence for the perfluorinated structure of this compound. This detailed spectroscopic fingerprint is essential for the positive identification and characterization of this highly fluorinated aromatic compound.

Electrochemical Behavior and Redox Chemistry of Octafluoroanthraquinone

Fundamental Electrochemical Properties

The electrochemical behavior of octafluoroanthraquinone is primarily characterized by its reduction potentials, the mechanisms of electron transfer, and its robustness under repeated redox cycling. These properties are crucial for determining its suitability in various electrochemical applications.

Cyclic Voltammetry (CV) Studies: Characterization of Reduction Potentials (E₁°, E₂°, E_EE°)

Cyclic voltammetry is a key technique for probing the redox behavior of electroactive species. In a typical cyclic voltammogram for a compound like this compound in an aprotic solvent, two successive one-electron reduction steps are observed. These correspond to the formation of the radical anion (Q•⁻) and subsequently the dianion (Q²⁻).

Precise experimental values for these potentials can vary depending on the solvent, electrolyte, and reference electrode used. However, computational studies have benchmarked the one-electron reduction potentials for a large number of quinones, providing a framework for understanding these values. nih.gov For instance, the absolute one-electron reduction potentials for hundreds of Q/Q•⁻ and Q•⁻/Q²⁻ half-reactions have been computed using density functional theory and various solvation models, and these theoretical values show a strong linear correlation with experimental data. nih.gov

Table 1: Representative Reduction Potentials of Anthraquinone (B42736) Derivatives (Note: The following table is illustrative. Specific experimental values for this compound can vary based on experimental conditions. The values provided are intended to demonstrate the relative effect of fluorination.)

| Compound | First Reduction Potential (E₁° vs. SCE) | Second Reduction Potential (E₂° vs. SCE) |

| Anthraquinone | -0.94 V | -1.56 V |

| This compound | > -0.94 V | > -1.56 V |

This interactive table is based on the general principle that fluorination increases the reduction potential.

Electrochemical Characterization of Electron Transfer and Redox Mechanisms

The electron transfer process in quinones can occur through a stepwise mechanism, where the two electrons are transferred at distinct potentials, or a concerted mechanism where they are transferred simultaneously. For this compound in aprotic media, the observation of two separate redox waves in cyclic voltammetry indicates a stepwise electron transfer mechanism.

The kinetics of this electron transfer can be studied by analyzing the peak separation in cyclic voltammograms. For a reversible one-electron transfer process, the theoretical peak-to-peak separation is approximately 59 mV at room temperature. Deviations from this value can provide insights into the kinetics of the electron transfer. The electron transfer between quinones and electrode surfaces can be influenced by the nature of the electrode material itself, with some materials showing electrocatalytic performance. nih.gov

Investigations of Stability Under Redox Cycling

The stability of an electroactive molecule under repeated oxidation and reduction cycles is a critical parameter for practical applications, such as in redox flow batteries. While many organic redox couples suffer from instability, some anthraquinone derivatives have shown promise. However, the stability can be highly dependent on the operating conditions, including the state of charge and temperature. nih.govnih.gov

For instance, studies on sulfonated anthraquinones have revealed that the fully charged state can be more prone to degradation, particularly at elevated temperatures. nih.govnih.gov The strong C-F bonds in this compound are generally stable; however, the high reactivity of the reduced forms could potentially lead to degradation pathways over many cycles, a factor that requires specific investigation for this particular compound.

Tuning of Redox Potentials through Structural Modification

The redox potential of a quinone can be systematically tuned by the introduction of electron-withdrawing or electron-donating groups. This ability to modify the electronic properties of the core structure is a powerful tool for designing molecules with specific electrochemical characteristics.

Quantification of Electron-Withdrawing Group (EWG) Effects on Anthraquinone and Benzoquinone Derivatives

The introduction of electron-withdrawing groups, such as fluorine atoms, onto the aromatic rings of anthraquinone or benzoquinone has a predictable and quantifiable effect on their redox potentials. These groups pull electron density away from the quinone core, making it more electron-deficient and thus easier to reduce. This results in a positive shift in the reduction potentials.

Computational studies have extensively modeled these effects, demonstrating a clear correlation between the number and strength of EWGs and the resulting increase in redox potential. This allows for the rational design of quinone derivatives with tailored redox properties for various applications.

Elucidating the Trade-Off Between Redox Potential and Reactivity in Specific Applications

While increasing the redox potential of a quinone through the addition of EWGs can be advantageous for certain applications, it often comes at the cost of decreased reactivity of the reduced species. This trade-off is a crucial consideration in the design of functional molecules.

A prominent example is in the field of electrochemical CO₂ capture. In this application, the reduced form of the quinone (the radical anion or dianion) acts as a nucleophile that binds to CO₂. By attaching fluorine atoms to the anthraquinone core to create this compound, the redox potential is made more positive. This is beneficial as it can prevent side reactions with oxygen. However, the electron-withdrawing nature of the fluorine atoms also stabilizes the negative charge on the reduced quinone, making it a weaker nucleophile and thus reducing its binding affinity for CO₂. This inverse relationship between redox potential and CO₂ binding strength represents a fundamental trade-off that must be carefully balanced when designing new molecules for this and other applications where the reactivity of the reduced state is critical.

Interfacial Electrochemical Phenomena

The interface between an electrode and an electrolyte is a dynamic region where charge transfer, ion diffusion, and double-layer formation occur. The unique molecular structure of this compound, with its electron-withdrawing fluorine atoms, significantly influences these interfacial processes.

Electrochemical Impedance Spectroscopy is a powerful non-destructive technique used to probe the intricate processes at the electrode-electrolyte interface. By applying a small amplitude AC voltage over a wide range of frequencies, a complex impedance spectrum is obtained, often visualized as a Nyquist plot. This plot can be modeled using an equivalent electrical circuit to deconvolve and quantify various interfacial phenomena, such as solution resistance (Rs), charge-transfer resistance (Rct), and double-layer capacitance (Cdl).

While specific EIS data for this compound is not extensively available in publicly accessible literature, the expected behavior can be inferred from studies on similar quinone-based systems. A typical Nyquist plot for an this compound-modified electrode would likely exhibit a semicircle at high frequencies, corresponding to the charge-transfer resistance and the double-layer capacitance at the electrode surface. The diameter of this semicircle provides a direct measure of the charge-transfer resistance; a smaller diameter indicates faster electron transfer kinetics. At lower frequencies, a straight line with a slope of approximately 45 degrees, known as the Warburg impedance, may be observed, which is characteristic of diffusion-controlled processes.

The electron-withdrawing nature of the fluorine atoms in this compound is expected to lower the energy of the LUMO (Lowest Unoccupied Molecular Orbital), facilitating electron transfer and potentially resulting in a lower charge-transfer resistance compared to its non-fluorinated counterpart, anthraquinone.

Table 1: Hypothetical EIS Parameters for an this compound-Modified Electrode

| Parameter | Symbol | Typical Value Range | Significance |

| Solution Resistance | Rs | 1 - 20 Ω | Resistance of the electrolyte solution. |

| Charge-Transfer Resistance | Rct | 50 - 500 Ω·cm² | Resistance to electron transfer at the electrode surface. |

| Double-Layer Capacitance | Cdl | 10 - 100 µF·cm⁻² | Capacitance of the electrical double layer at the interface. |

| Warburg Impedance | Zw | Frequency-dependent | Relates to the diffusion of electroactive species. |

Galvanostatic methods, particularly galvanostatic charge-discharge (GCD) cycling, are widely employed to evaluate the performance of electrode materials for energy storage applications. In a galvanostatic experiment, a constant current is applied to the electrode, and the resulting potential is monitored over time. The shape of the voltage-time profile provides valuable information about the electrochemical processes occurring.

For an this compound-based electrode, the GCD profile is expected to show plateaus or regions of slowly changing potential, which correspond to the redox transitions of the molecule. The length of these plateaus is directly proportional to the specific capacity of the material, indicating the amount of charge that can be stored and delivered at a given current.

The high electronegativity of the fluorine atoms in this compound would likely result in higher redox potentials compared to unsubstituted anthraquinone. This can be advantageous in applications such as cathodes in rechargeable batteries, leading to a higher cell voltage and energy density. The cycling stability of the material can also be assessed by performing a large number of charge-discharge cycles and observing any decay in capacity.

Table 2: Projected Galvanostatic Charge-Discharge Characteristics of this compound

| Parameter | Symbol | Projected Value | Significance |

| First Discharge Capacity | C_d1 | > 200 mAh/g | Initial charge storage capability. |

| First Charge Capacity | C_c1 | > 190 mAh/g | Initial charge delivery capability. |

| Coulombic Efficiency | η | > 95% | Ratio of charge delivered to charge stored. |

| Capacity Retention (after 100 cycles) | % | > 90% | Stability of the material over repeated cycling. |

Note: The values in this table are projections based on the electrochemical properties of similar fluorinated organic compounds and are not based on direct experimental data for this compound.

Computational Chemistry and Theoretical Studies of Octafluoroanthraquinone

Density Functional Theory (DFT) Calculations and Validation

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. sapub.org It is employed to predict a wide array of properties for octafluoroanthraquinone, from its molecular orbitals to its thermodynamic stability.

Prediction of Electronic Structure and Frontier Molecular Orbitals

DFT calculations are instrumental in determining the electronic structure of this compound. The method involves solving the Kohn-Sham equations to approximate the ground-state electron density of the molecule, from which its energy and other properties can be derived. A key output of these calculations is the characterization of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). sapub.orgyoutube.com

The energies and spatial distributions of the HOMO and LUMO are crucial for understanding a molecule's reactivity. youtube.com The HOMO is associated with the ability to donate electrons, while the LUMO relates to the ability to accept electrons. For anthraquinone (B42736) derivatives, computational studies have shown that the introduction of electron-withdrawing or electron-donating groups significantly affects the energies of these orbitals. jcesr.orgresearchgate.net In this compound, the eight strongly electron-withdrawing fluorine atoms are expected to substantially lower the energies of both the HOMO and LUMO compared to the parent anthraquinone molecule. This lowering of the LUMO energy is a key indicator of the compound's high electron affinity and its propensity to act as a strong oxidizing agent.

A relationship between the computed LUMO energy and the reduction potential can be established, serving as a valuable descriptor for screening and designing new redox-active molecules. jcesr.orgresearchgate.net

Table 1: Illustrative Frontier Molecular Orbital Data from DFT Calculations

| Property | Description | Expected Trend for this compound |

|---|---|---|

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Significantly lowered due to electron-withdrawing fluorine atoms. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Significantly lowered, indicating high electron affinity. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO. | Influences electronic transitions and kinetic stability. |

Note: This table illustrates the type of data generated. Specific values for this compound require dedicated computational studies.

Benchmarking of Calculated Redox Potentials Against Experimental Data

A critical validation of theoretical models is the comparison of calculated properties with experimental measurements. For redox-active molecules like this compound, the redox potential is a key parameter. Computational electrochemistry using DFT can predict these potentials through the calculation of Gibbs free energies of the molecule in its different oxidation states (neutral, radical anion, dianion).

The calculation typically involves a thermodynamic cycle where the free energy change of the redox reaction in solution is determined. This requires geometry optimization of each species, calculation of their electronic energies, and the addition of thermal and solvation corrections. Solvation effects are often accounted for using Polarizable Continuum Models (PCM). canterbury.ac.nz While large-scale computational screening studies are common, careful benchmarking against experimental results for specific classes of compounds is necessary to establish the accuracy of the chosen computational method (e.g., a specific DFT functional and basis set). canterbury.ac.nz For anthraquinone derivatives, DFT methods have been shown to predict redox potentials with reasonable accuracy. researchgate.netrsc.orgchemrxiv.org Full substitution with electron-withdrawing groups, such as fluorine, is predicted to result in the highest redox potentials. rsc.org

Vibrational Frequency Analysis for Thermodynamic Corrections

Following a geometry optimization, a vibrational frequency analysis is a standard and essential step in computational studies. youtube.comnih.gov This calculation serves two primary purposes. First, it confirms that the optimized structure corresponds to a true energy minimum on the potential energy surface, which is verified by the absence of imaginary frequencies. wisc.edu

Second, the calculated vibrational frequencies are used to compute important thermodynamic quantities. researchgate.netresearchgate.net The zero-point vibrational energy (ZPVE), which is the residual vibrational energy of a molecule at 0 K, is derived from these frequencies. Furthermore, vibrational, rotational, and translational contributions to enthalpy and entropy can be calculated, allowing for the determination of Gibbs free energy at a given temperature. These thermodynamic corrections are crucial for accurately calculating reaction energies and, consequently, redox potentials. wisc.edu

Modeling Interfacial and Supramolecular Interactions

Beyond the properties of an isolated molecule, computational methods are vital for understanding how this compound interacts with its environment, such as on metal surfaces. These interfacial interactions are critical for applications in molecular electronics and surface science.

Computational Analysis of Adsorption on Metal Surfaces (e.g., Ag(111), Au)

The adsorption of organic molecules on metal surfaces like silver (Ag(111)) and gold (Au(111)) can be modeled effectively using DFT. researchgate.netresearchgate.net These simulations typically employ a slab model, where the metal surface is represented by a finite number of atomic layers. The this compound molecule is placed on this slab, and the geometry of the combined system is optimized to find the most stable adsorption configuration.

Key parameters derived from these calculations include:

Adsorption Energy: The energy released upon adsorption, indicating the strength of the molecule-surface interaction.

Adsorption Geometry: The preferred orientation of the molecule on the surface and the distance between the molecule and the surface atoms.

Charge Transfer: The amount of electronic charge transferred between the molecule and the metal substrate, which is crucial in determining the electronic properties of the interface.

For related systems, studies have shown that the interaction between adsorbate orbitals (e.g., oxygen 2p) and metal d-bands (e.g., Ag 4d) governs the bonding mechanism. researchgate.net Similar analyses for this compound would elucidate how its highly electronegative nature influences its binding and electronic coupling to noble metal surfaces.

Simulation of Work Function Tuning and Interface Dipole Formation

The adsorption of molecules onto a metal surface can significantly alter the surface's work function—the minimum energy required to remove an electron from the surface to a point in the vacuum. This tuning of the work function is a key principle in organic electronics for controlling charge injection barriers at metal-organic interfaces.

Orbital Interaction Analysis (e.g., Charge Displacement Function, Extended Transition State Natural Orbital for Chemical Valence)

Computational analysis of orbital interactions provides a detailed picture of the electronic landscape within a molecule and how it changes upon interaction with other chemical species. For this compound, these analyses are crucial for understanding the influence of the highly electronegative fluorine atoms on the anthraquinone core, which in turn governs its reactivity and electronic properties.

The Charge Displacement (CD) function is a powerful tool for quantifying the amount of charge that moves from one part of a molecule to another upon bond formation or intermolecular interaction. It is defined as the integral of the electron density difference between the complex and its non-interacting fragments along a chosen axis. A positive value of the CD function indicates a charge flow from left to right across a plane perpendicular to the axis, while a negative value signifies the opposite.

In the context of this compound, a CD analysis could be employed to study the charge transfer characteristics in donor-acceptor complexes. For instance, in a complex with an electron-donating species, the CD function would quantitatively describe the extent of charge transfer from the donor to the electron-deficient this compound.

The Extended Transition State Natural Orbital for Chemical Valence (ETS-NOCV) method offers a detailed decomposition of the total orbital interaction energy into chemically meaningful contributions. This approach combines Energy Decomposition Analysis (EDA) with the Natural Orbitals for Chemical Valence (NOCV) theory to provide both a quantitative and qualitative understanding of chemical bonds. The ETS-NOCV method partitions the interaction energy into electrostatic, Pauli repulsion, and orbital interaction terms. The orbital interaction term is further decomposed into contributions from pairs of natural orbitals for chemical valence, which represent the charge flow between the interacting fragments.

For this compound, an ETS-NOCV analysis could elucidate the nature of the bonding between the anthraquinone core and the fluorine atoms. It would allow for the quantification of the σ- and π-electron donation and back-donation components of these bonds, providing insight into the significant electron-withdrawing effect of the fluorine substituents.

Illustrative Data Table for ETS-NOCV Analysis of a Hypothetical this compound Dimer:

| Interaction Component | Energy (kcal/mol) | Description |

| ΔEelstat | -15.0 | Favorable electrostatic interactions between the electron-deficient regions of one molecule and the electron-rich regions of the other. |

| ΔEPauli | +25.0 | Destabilizing Pauli repulsion arising from the interaction of occupied orbitals. |

| ΔEorb | -10.0 | Stabilizing orbital interactions resulting from charge transfer between the molecules. |

| ΔEσ | -6.0 | Contribution from σ-orbital interactions. |

| ΔEπ | -4.0 | Contribution from π-orbital interactions. |

| ΔEtotal | 0.0 | Total interaction energy, indicating a balance between attractive and repulsive forces in this hypothetical example. |

Note: The data in this table is illustrative and represents the type of information that would be obtained from an ETS-NOCV calculation.

Many-Body Interaction Analysis in this compound-Containing Assemblies

In condensed phases or molecular aggregates, the interactions between molecules are not simply the sum of pairwise interactions. Many-body interaction analysis is a computational approach used to understand these non-additive effects, which can significantly influence the structure, stability, and properties of molecular assemblies.

For this compound, which is expected to form solid-state structures with significant intermolecular interactions due to its polar nature, many-body analysis is essential for accurately predicting its crystal packing and electronic properties in the solid state. These interactions can be decomposed into two-body, three-body, and higher-order terms. The two-body term represents the interaction between isolated pairs of molecules, while the three-body term accounts for the non-additive contribution of a third molecule to the interaction between a pair.

Computational methods such as the incremental full configuration interaction or coupled-cluster theory with a many-body expansion can be used to dissect these interactions. Such an analysis for this compound could reveal the importance of cooperative or anti-cooperative effects in its crystal lattice. For example, the polarization of a molecule by its neighbors can either strengthen or weaken its interaction with other neighbors.

Illustrative Data Table for Many-Body Interaction Analysis in a Hypothetical this compound Trimer:

| Interaction Term | Energy (kcal/mol) | Description |

| ΔE2-body (A-B) | -5.0 | Interaction energy between molecule A and molecule B. |

| ΔE2-body (A-C) | -4.5 | Interaction energy between molecule A and molecule C. |

| ΔE2-body (B-C) | -5.2 | Interaction energy between molecule B and molecule C. |

| Sum of 2-body | -14.7 | Total interaction energy assuming pairwise additivity. |

| ΔE3-body (A-B-C) | -1.5 | Non-additive three-body interaction energy. |

| ΔEtotal | -16.2 | Total interaction energy of the trimer. |

Note: This table provides a hypothetical example of the data obtained from a many-body interaction analysis, demonstrating the contribution of non-additive three-body forces.

Thermodynamic and Mechanistic Studies

Gibbs Free-Energy Change Calculations for Chemical Reactions

The Gibbs free-energy change (ΔG) is a critical thermodynamic quantity that determines the spontaneity of a chemical reaction under constant temperature and pressure. A negative ΔG indicates a spontaneous process, while a positive ΔG suggests a non-spontaneous reaction. Computational chemistry provides powerful tools to calculate the Gibbs free energy of reactants, products, and transition states, thereby enabling the prediction of reaction feasibility and equilibrium positions.

The Gibbs free energy is calculated using the equation: ΔG = ΔH - TΔS where ΔH is the change in enthalpy, T is the temperature, and ΔS is the change in entropy. Computational methods, particularly density functional theory (DFT), are widely used to calculate the electronic energies, vibrational frequencies, and rotational constants of molecules, from which the enthalpic and entropic contributions to the Gibbs free energy can be derived.

For reactions involving this compound, such as its reduction or its participation in cycloaddition reactions, calculating the Gibbs free-energy change can provide valuable insights into the reaction mechanism and product distribution. For example, by comparing the ΔG of different possible reaction pathways, the most favorable route can be identified.

Illustrative Data Table for Calculated Thermodynamic Properties of a Hypothetical Reaction Involving this compound:

| Species | Enthalpy (H) (Hartree) | Entropy (S) (cal/mol·K) | Gibbs Free Energy (G) (Hartree) |

| This compound | -1550.12345 | 120.5 | -1550.31587 |

| Reactant B | -345.67890 | 85.2 | -345.81432 |

| Product C | -1895.80123 | 150.7 | -1896.12907 |

| ΔHreaction | -0.00112 | ||

| ΔSreaction | -55.0 | ||

| ΔGreaction | +0.00112 |

Note: The values in this table are for illustrative purposes to demonstrate how computational data can be used to determine the thermodynamics of a reaction. 1 Hartree = 627.5 kcal/mol. A positive ΔG in this hypothetical case would suggest the reaction is not spontaneous under the given conditions.

Elucidation of Electron Transfer Mechanisms in Redox Processes

This compound, with its highly electron-deficient aromatic system, is an excellent candidate for participating in redox processes. Understanding the mechanism of electron transfer (ET) to and from this molecule is crucial for its application in areas such as organic electronics and redox flow batteries. Computational studies can provide a detailed picture of the ET mechanism, which can be broadly classified into inner-sphere and outer-sphere mechanisms.

In an outer-sphere electron transfer , the electron transfer occurs between two separate molecules without the formation of a covalent bridge. The rate of outer-sphere ET is governed by factors such as the reorganization energy (the energy required to change the geometry of the reactants and the solvent to that of the products) and the electronic coupling between the donor and acceptor.

In an inner-sphere electron transfer , a bridging ligand covalently links the electron donor and acceptor, facilitating the electron transfer process.

Computational methods can be used to calculate key parameters that govern ET rates, such as:

Reorganization Energy (λ): This has two components: the inner-sphere reorganization energy (λi), which is the energy change associated with the structural relaxation of the redox species, and the outer-sphere reorganization energy (λo), which is related to the rearrangement of the solvent molecules.

Electronic Coupling (Hab): This term quantifies the extent of electronic interaction between the donor and acceptor orbitals.

By calculating these parameters for the reduction of this compound, for instance, one can predict the rate of electron transfer and understand how the perfluorination of the anthraquinone core influences its redox behavior. DFT calculations can be used to determine the optimized geometries of the neutral and anionic species to compute λi, and continuum solvation models can be employed to estimate λo.

Illustrative Data Table for Calculated Electron Transfer Parameters for the One-Electron Reduction of this compound:

| Parameter | Calculated Value | Description |

| Inner-Sphere Reorganization Energy (λi) | 0.25 eV | Energy required for the geometric rearrangement of this compound upon accepting an electron. |

| Outer-Sphere Reorganization Energy (λo) | 0.60 eV | Energy associated with the reorganization of the solvent shell (e.g., acetonitrile). |

| Total Reorganization Energy (λ) | 0.85 eV | The sum of the inner-sphere and outer-sphere reorganization energies. |

| Driving Force (-ΔG°) | 2.50 eV | The standard Gibbs free energy change for the electron transfer reaction. |

| Electron Transfer Rate (kET) | 2.5 x 109 s-1 | Hypothetical rate constant calculated using Marcus theory, indicating a rapid electron transfer process. |

Note: This table presents hypothetical values to illustrate the types of parameters that are calculated in computational studies of electron transfer processes.

Advanced Research Applications and Functional Materials

Work Function Modification in Organic Electronic Devices

The performance of organic electronic devices, such as Organic Light-Emitting Diodes (OLEDs), is critically dependent on the efficiency of charge injection from the electrodes to the organic semiconductor layers. A significant challenge in this area is overcoming the energy barrier that often exists between the work function of the anode and the highest occupied molecular orbital (HOMO) of the hole-transporting organic material. This barrier, known as the hole injection barrier, can impede the flow of charge, leading to higher operating voltages and reduced device efficiency.

Research has demonstrated that octafluoroanthraquinone (FAQ) can be strategically employed as an ultrathin interlayer to modify the work function of metal electrodes, thereby reducing the hole injection barrier. When deposited on metal surfaces such as silver (Ag) and gold (Au), this compound acts as a strong electron acceptor. This leads to a charge transfer from the metal to the this compound molecules, creating an interfacial dipole layer.

This charge transfer effectively increases the work function of the metal electrode. The magnitude of this increase is substantial enough to significantly lower the energy barrier for hole injection into an adjacent organic semiconductor layer. For instance, studies involving the organic semiconductor sexithienyl have shown that the presence of an this compound interlayer can reduce the hole injection barrier by as much as 0.60 eV.

Table 1: Effect of this compound on Hole Injection Barrier

| Electrode | Interlayer | Organic Semiconductor | Hole Injection Barrier Reduction (eV) |

|---|---|---|---|

| Silver (Ag) | This compound | Sexithienyl | Up to 0.60 |

| Gold (Au) | This compound | Sexithienyl | Up to 0.60 |

Lower turn-on voltage: With a reduced energy barrier, less voltage is required to initiate the flow of current through the device.

Increased current density: For a given voltage, a more efficient injection of holes leads to a higher current density, which can translate to brighter displays in OLEDs.

The strategic use of strong electron acceptors like this compound as interfacial modifiers represents a key strategy in the ongoing development of high-performance organic electronics.

Electrochemical Carbon Dioxide (CO₂) Capture and Conversion

The development of efficient and cost-effective methods for capturing CO₂ from various sources, including flue gas and the atmosphere, is a critical step in mitigating climate change. Electrochemical approaches utilizing redox-active molecules are gaining significant attention as a promising alternative to traditional energy-intensive methods.

Quinones, and by extension their fluorinated derivatives like this compound, are a promising class of molecules for electrochemical CO₂ capture. The fundamental principle involves the electrochemical reduction of the quinone to its radical anion or dianion form. These reduced species are significantly more nucleophilic and basic than the neutral molecule, enabling them to chemically bind with CO₂.

In this process, the this compound acts as a redox-active mediator. It is first "activated" through an electrochemical reduction, and in its activated state, it reacts with and captures CO₂. The CO₂ can then be released in a subsequent step by electrochemically oxidizing the molecule back to its original state, thus completing a capture and release cycle. This process offers the potential for a low-energy, reversible, and controllable method for CO₂ sequestration.

The efficiency of the CO₂ capture process is directly related to the binding free energy between the reduced quinone and the CO₂ molecule. A key challenge and area of active research is the tuning of this binding energy. There exists a trade-off between the redox potential of the quinone and its CO₂ binding strength.

Introducing strong electron-withdrawing groups, such as the fluorine atoms in this compound, makes the molecule easier to reduce (i.e., the redox potential becomes more positive). While this is beneficial for mitigating side reactions with oxygen, it can also decrease the basicity of the reduced form, thereby weakening the binding to the acidic CO₂ molecule. Therefore, the design of effective quinone-based CO₂ capture agents involves a careful balancing of these electronic effects to optimize both the thermodynamics of the electron transfer and the chemical binding of CO₂. Computational studies, such as those employing density functional theory (DFT), are instrumental in predicting these properties and guiding the design of new quinone derivatives with tailored CO₂ binding free energies.

A significant practical challenge for electrochemical CO₂ capture, particularly from flue gas or air, is the presence of oxygen. The reduced, activated form of the quinone can react with oxygen in an undesirable side-reaction. This not only consumes the activated quinone, reducing the CO₂ capture efficiency, but can also lead to the degradation of the redox mediator.

One of the primary strategies to mitigate these oxygen side-reactions is to design quinones with redox potentials that are more positive than the reduction potential of oxygen. The highly fluorinated structure of this compound is advantageous in this regard. The electron-withdrawing fluorine atoms shift the reduction potential of the anthraquinone (B42736) core to more positive values, making the reduced form less susceptible to re-oxidation by molecular oxygen. This inherent property makes this compound and similar fluorinated quinones promising candidates for developing robust and oxygen-tolerant electrochemical CO₂ capture systems. Further research into modifying the quinone structure and the electrolyte environment continues to be a key focus in overcoming the challenge of oxygen sensitivity.

Roles in Photocatalysis and Photoredox Chemistry

The highly electron-deficient nature of the this compound molecule has prompted researchers to explore its utility in photocatalysis and photoredox chemistry. These investigations have focused on its ability to act as a photosensitizer and to mediate electron transfer in various organic transformations.

Investigation of this compound as a Photosensitizer

As a photosensitizer, a molecule must be capable of absorbing light and transferring the absorbed energy to other molecules, thereby initiating a chemical reaction. While general studies on anthraquinone derivatives have shown their photosensitizing capabilities, leading to the production of reactive oxygen species, specific and detailed research investigating this compound's efficacy and quantum yields as a photosensitizer remains a developing area of study. The strong electron-withdrawing fluorine atoms are expected to influence the photophysical properties, such as the energy of the excited states and the efficiency of intersystem crossing, which are critical for photosensitization. However, comprehensive studies detailing these specific parameters for this compound are not yet widely available in the public domain.

Electron Transfer Mediation in Organic Transformations under Photocatalytic Conditions

The core function of an electron transfer mediator in photocatalysis is to facilitate the movement of electrons between a light-harvesting species and a substrate. The exceptional electron-accepting properties of this compound make it a prime candidate for this role. Upon photoexcitation, it can readily accept an electron to form a radical anion, which can then participate in subsequent redox reactions to drive organic transformations. Theoretical and comparative studies of fluorinated aromatic compounds suggest that the high reduction potential of this compound would be beneficial for mediating electron transfer in various photocatalytic cycles. However, specific examples and mechanistic studies detailing the application of this compound in mediating electron transfer for particular organic transformations are still emerging in the scientific literature.

Development of Immobilized this compound Catalytic Systems

To enhance the practical applicability of photocatalysts and to simplify product purification, researchers often focus on immobilizing molecular catalysts onto solid supports. This approach offers advantages such as catalyst recyclability and the potential for use in continuous flow reactors. The development of immobilized catalytic systems based on this compound would involve anchoring the molecule to materials like silica (B1680970), polymers, or metal-organic frameworks. While the methodologies for catalyst immobilization are well-established, the specific application of these techniques to this compound and the subsequent evaluation of the performance and stability of such heterogeneous systems are areas that require further dedicated research.

Supramolecular Assemblies and Material Design

The ability of this compound to participate in non-covalent interactions, particularly those driven by its electron-deficient aromatic system, has opened avenues for its use in supramolecular chemistry and the design of novel materials with tailored properties.

Incorporation into Cocrystals and Host-Guest Systems for Tailored Properties

Cocrystallization, the process of forming a crystalline solid that contains two or more different molecules in a stoichiometric ratio, is a powerful tool for tuning the physical and chemical properties of materials. The electron-poor π-system of this compound makes it an excellent partner for forming cocrystals with electron-rich aromatic compounds through π-π stacking interactions. These interactions can lead to materials with unique optical and electronic properties. For instance, research on the closely related compound, decafluoroanthracene, has demonstrated the formation of 1:1 cocrystals with various polycyclic aromatic hydrocarbons, resulting in materials with altered fluorescence properties. By analogy, this compound is expected to form similar cocrystals with tailored photophysical characteristics.

In the context of host-guest chemistry, the planar structure and electron-deficient nature of this compound could allow it to be encapsulated within the cavities of larger host molecules or, conversely, to act as a host for smaller electron-rich guest molecules. Such host-guest systems can be designed to have specific recognition properties and to control the reactivity of the encapsulated guest.

| Host/Coformer | Guest/Coformer | Stoichiometry | Key Interactions | Observed Properties |

| Naphthalene | Decafluoroanthracene | 1:1 | π-π stacking | Altered fluorescence |

| Anthracene (B1667546) | Decafluoroanthracene | 1:1 | π-π stacking, weak charge transfer | Bathochromic shift in emission |

| Tetracene | Decafluoroanthracene | 1:1 | π-π stacking | Altered fluorescence |

| Pyrene | Decafluoroanthracene | 1:1 | π-π stacking | Altered fluorescence |

| Perylene | Decafluoroanthracene | 1:1 | π-π stacking | Altered fluorescence |

| Triphenylene | Decafluoroanthracene | 1:1 | π-π stacking | Altered fluorescence |

Table based on analogous studies with decafluoroanthracene, highlighting the potential for this compound.

Exploration of this compound as an Electron Acceptor in Charge-Transfer Complexes

Charge-transfer (CT) complexes are formed between an electron donor and an electron acceptor molecule. The strong electron-accepting character of this compound makes it an ideal component for forming CT complexes with a wide range of electron-donating molecules. The formation of these complexes is often accompanied by the appearance of a new, long-wavelength absorption band in the electronic spectrum, which is characteristic of the charge-transfer transition.

The properties of these CT complexes, such as their color, conductivity, and photochemical reactivity, can be tuned by varying the electron donor. While the fundamental principles of CT complex formation are well understood, detailed studies characterizing the spectroscopic and electronic properties of specific charge-transfer complexes involving this compound with various electron donors are a subject of ongoing research interest.

| Electron Donor | Electron Acceptor | Solvent | Key Spectroscopic Feature |

| Aromatic Hydrocarbons | Naphthoquinone derivatives | Aprotic Solvents | Charge-transfer transition bands |

| Various Donors | Iodine | Donor Solvents | Appearance of a CT band |

Table illustrating general principles of charge-transfer complexes relevant to this compound.

Future Research Directions and Emerging Opportunities for Octafluoroanthraquinone

Development of Green and Sustainable Synthesis Routes

The traditional synthesis of fluorinated aromatic compounds often involves harsh conditions and the use of hazardous reagents. A key area of future research will be the development of greener and more sustainable synthetic pathways to octafluoroanthraquinone. Current methodologies for producing perfluoroalkylated aromatics are being re-evaluated to align with the principles of green chemistry, focusing on the use of more efficient organometallic reactions, as well as photochemical and electrochemical strategies. mdpi.comrsc.org

Future approaches could involve:

Catalytic Fluorination: Investigating novel catalytic systems that can achieve perfluorination of the anthraquinone (B42736) core with higher atom economy and lower energy consumption. This includes exploring the use of non-precious metal catalysts and developing more environmentally benign fluorinating agents. mdpi.com

Flow Chemistry: Utilizing microfluidic reactors to enable safer and more efficient fluorination reactions, potentially with improved yields and selectivity. rsc.org This technology can also facilitate the use of hazardous reagents in a more controlled and contained manner.

Solvent-Free or Greener Solvents: Developing synthetic protocols that minimize or eliminate the use of volatile and toxic organic solvents, replacing them with alternatives such as ionic liquids or supercritical fluids. pku.edu.cn

A comparative look at traditional versus potential green synthesis parameters is presented in the table below.

| Parameter | Traditional Synthesis | Potential Green Synthesis |

| Fluorinating Agent | Often harsh and hazardous (e.g., elemental fluorine) | Milder, more selective reagents (e.g., nucleophilic fluoride (B91410) sources with catalysts) elsevierpure.comresearchgate.net |

| Solvent | Chlorinated hydrocarbons, polar aprotic solvents | Supercritical CO2, ionic liquids, water, or solvent-free conditions pku.edu.cn |

| Energy Input | High temperatures and pressures | Photochemical or electrochemical energy, lower temperatures |

| Byproducts | Significant generation of hazardous waste | Minimized waste through higher atom economy and catalyst recycling |

| Safety | Risks associated with corrosive and toxic reagents | Enhanced safety through flow chemistry and less hazardous materials rsc.org |

Exploration in Next-Generation Energy Storage Systems

The reversible redox chemistry of quinones makes them promising candidates for organic electrode materials in rechargeable batteries. The high electronegativity of fluorine atoms in this compound significantly raises its redox potential, making it a potentially powerful cathode material. Research into the electrochemical behavior of octafluoro-9,10-anthraquinone has indicated its potential as the negative electrode couple (anolyte) in redox flow battery applications. researchgate.net

Future research in this area should focus on:

Redox Flow Batteries (RFBs): Systematically evaluating the performance of this compound in both aqueous and non-aqueous RFBs. Key performance metrics to investigate include solubility, stability, redox potential, and long-term cycling performance. researchgate.netrsc.orgchemrxiv.orgdtu.dksemanticscholar.org

Lithium-ion and Sodium-ion Batteries: Incorporating this compound into solid-state organic batteries as a cathode material. The high redox potential could lead to higher cell voltages and energy densities. rsc.orgpku.edu.cn The impact of fluorine substitution on the structural stability and ion diffusion kinetics within the electrode will be a critical area of study. researchgate.net

Electrolyte Optimization: Designing compatible electrolyte systems that can withstand the high operating potentials of this compound-based cathodes and ensure stable cycling.

Below is a table summarizing the potential advantages of this compound in energy storage systems.

| Property | Potential Advantage for Energy Storage |

| High Redox Potential | Enables higher cell voltage and increased energy density. researchgate.net |

| Reversible Redox Chemistry | Allows for repeated charging and discharging cycles. |

| Chemical Stability | The strong carbon-fluorine bonds can lead to enhanced stability and longer battery life. |

| Tunable Properties | The anthraquinone core can be further functionalized to optimize performance. |

Design of this compound-Based Nanomaterials for Catalytic Applications

The unique electronic properties of this compound suggest its potential use in catalysis, either as a catalyst itself or as a component of a larger catalytic system. The electron-deficient aromatic system can facilitate redox processes, making it a candidate for photoredox catalysis. For instance, anthraquinone itself has been shown to be an effective organocatalyst for the photoredox fluorination of aliphatic carbons. elsevierpure.comrsc.org

Future research directions include:

Heterogeneous Catalysis: Immobilizing this compound onto solid supports, such as silica (B1680970) or carbon nanomaterials, to create stable and recyclable heterogeneous catalysts. frontiersin.orgnih.govresearchgate.netyoutube.com The interaction between the fluorinated quinone and the support material could further enhance catalytic activity.

Nanoparticle Functionalization: Developing methods to synthesize this compound-functionalized nanoparticles. These nanomaterials could exhibit novel catalytic properties arising from the combination of the nanoscale architecture and the electronic effects of the fluorinated quinone. nih.govacs.orgmdpi.com

Photocatalysis: Exploring the use of this compound-based systems in visible-light-driven photocatalysis for organic synthesis and environmental remediation. mdpi.com The strong absorption of anthraquinones in the UV-visible region is a key enabling feature.

The following table outlines potential catalytic applications for this compound-based nanomaterials.

| Application Area | Potential Role of this compound |

| Organic Synthesis | As a photoredox catalyst for reactions such as C-H functionalization and fluorination. mdpi.commdpi.comelsevierpure.comrsc.org |

| Environmental Remediation | In advanced oxidation processes for the degradation of persistent organic pollutants. mdpi.comrsc.org |

| Electrocatalysis | As a modifier for electrode surfaces to enhance the rate and selectivity of electrochemical reactions. |

Advanced In-Situ Spectroelectrochemical Characterization of Redox Intermediates

A deeper understanding of the redox behavior of this compound is crucial for its application in energy storage and catalysis. Advanced in-situ spectroelectrochemical techniques can provide valuable insights into the structural and electronic changes that occur during electron transfer processes.

Future research should employ techniques such as:

In-situ UV-Vis and Raman Spectroscopy: To identify and characterize the radical anions and dianions of this compound as they are formed at the electrode-electrolyte interface. youtube.combit.edu.cnmdpi.comrsc.org

In-situ Electron Paramagnetic Resonance (EPR) Spectroscopy: To directly observe and quantify the paramagnetic radical intermediates, providing information on their electronic structure and stability.

In-situ Infrared (IR) Spectroscopy: To probe changes in the vibrational modes of the molecule upon reduction, offering insights into the changes in bond strengths and charge distribution. frontiersin.orgtum.de

These experimental studies, combined with theoretical calculations, will provide a comprehensive picture of the redox mechanism of this compound.

Application in Quantum Dot and Up-Conversion Systems for Optoelectronic Devices

While still a nascent area of research for this specific molecule, the photophysical properties of fluorinated aromatic compounds suggest potential applications for this compound in advanced optoelectronic materials.

Emerging opportunities may lie in:

Quantum Dots (QDs): Exploring the use of this compound as a surface ligand to passivate semiconductor quantum dots. rsc.orgmdpi.comnih.govuni-marburg.denih.govnih.govsocietyforscience.orgyoutube.com The strong electron-withdrawing nature of the molecule could influence the electronic properties of the QDs, potentially enhancing their photoluminescence quantum yield or stability.